molecular formula C20H22F3N3O2S B2394815 N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1795298-90-6

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2394815
CAS RN: 1795298-90-6
M. Wt: 425.47
InChI Key: NTZFAOWAJFYIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a pyridin-2-yl group, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The structure of this compound likely allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives often have interesting physicochemical properties that make them useful in medicinal chemistry .

Scientific Research Applications

Catalysis and Chemical Synthesis

Sulfonamides, such as N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been utilized as novel terminators of cationic cyclizations, facilitating efficient formation of polycyclic systems through cationic cascades. This approach enables the synthesis of complex organic compounds with high precision and efficiency (Haskins & Knight, 2002).

Molecular Design and Drug Synthesis

The compound and its derivatives have played a significant role in the synthesis of prolines bearing fluorinated one-carbon units at the 4-position via nucleophilic 5-endo-trig cyclizations. These methodologies provide access to a variety of optically active prolines, which are valuable in medicinal chemistry for their biological activities (Nadano, Iwai, Mori, & Ichikawa, 2006).

Coordination Chemistry and Material Science

Research into cobalt(ii)-sulfonamide complexes has demonstrated that systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand leads to variations in the coordination geometry, which is subtly correlated with magnetic anisotropy. These findings are significant for the development of materials with specific magnetic properties (Wu, Zhai, Deng, Chen, Zhang, & Zheng, 2019).

Advanced Organic Transformations

The synthesis of tetrahydropyridine derivatives through reactions involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates underlines the versatility of sulfonamide compounds in facilitating radical reactions and cyclization processes. This methodology opens new avenues for the synthesis of sulfonated organic compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (An & Wu, 2017).

Hybrid Compound Development

The exploration of sulfonamide-based hybrid compounds has revealed a vast range of pharmacological activities, including antibacterial, anti-neuropathic pain, and antitumor effects. These studies emphasize the potential of sulfonamide hybrids as a basis for developing new therapeutic agents with enhanced efficacy and selectivity (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicinal chemistry .

properties

IUPAC Name

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2S/c21-20(22,23)16-6-8-19(24-12-16)26-10-9-17(13-26)25-29(27,28)18-7-5-14-3-1-2-4-15(14)11-18/h5-8,11-12,17,25H,1-4,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZFAOWAJFYIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.